molecular formula C7H15NO B073092 N,N-Diethylpropionamide CAS No. 1114-51-8

N,N-Diethylpropionamide

Cat. No.: B073092
CAS No.: 1114-51-8
M. Wt: 129.2 g/mol
InChI Key: YKOQQFDCCBKROY-UHFFFAOYSA-N
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Description

N,N-Diethylpropionamide is an organic compound with the molecular formula C₇H₁₅NO. It is a derivative of propionamide, where the hydrogen atoms on the nitrogen are replaced by ethyl groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylpropionamide can be synthesized through the reaction of propionyl chloride with diethylamine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

CH3CH2COCl+(C2H5)2NHCH3CH2CON(C2H5)2+HCl\text{CH}_3\text{CH}_2\text{COCl} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{CH}_3\text{CH}_2\text{CON(C}_2\text{H}_5\text{)}_2 + \text{HCl} CH3​CH2​COCl+(C2​H5​)2​NH→CH3​CH2​CON(C2​H5​)2​+HCl

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but optimized for large-scale production. This involves the use of continuous flow reactors and more efficient separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylpropionamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N,N-diethylpropionic acid.

    Reduction: Reduction can yield N,N-diethylpropylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used under basic conditions.

Major Products:

    Oxidation: N,N-Diethylpropionic acid.

    Reduction: N,N-Diethylpropylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Diethylpropionamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential pharmacological properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

N,N-Diethylpropionamide can be compared with other similar compounds such as:

    N,N-Dimethylpropionamide: Where the ethyl groups are replaced by methyl groups.

    N,N-Diethylacetamide: Where the propionamide backbone is replaced by an acetamide backbone.

Uniqueness: this compound is unique due to its specific ethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in certain synthetic applications where these properties are advantageous.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties make it a valuable intermediate in organic synthesis and a subject of ongoing research in multiple disciplines.

Properties

IUPAC Name

N,N-diethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15NO/c1-4-7(9)8(5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOQQFDCCBKROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061493
Record name Propanamide, N,N-diethyl-
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1114-51-8
Record name Diethylpropionamide
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Record name N,N-Diethylpropionamide
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Record name N,N-Diethylpropionamide
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Record name Propanamide, N,N-diethyl-
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Record name Propanamide, N,N-diethyl-
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Record name N,N-Diethyl-propanamide
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Record name N,N-DIETHYLPROPIONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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